Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a hydroxyethyl group and a hydroxy group attached to the pyrazole ring, as well as a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyethylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters with different substituents.
Scientific Research Applications
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)acetate: Similar structure but with a different position of the hydroxy group.
Ethyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(5-hydroxy-1-(2-hydroxypropyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.
Uniqueness
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate, with the CAS number 1365959-61-0, is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₄ |
Molecular Weight | 200.19 g/mol |
CAS Number | 1365959-61-0 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Potential
Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer activity. For instance, a study evaluating various pyrazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells. This suggests that this compound may possess similar properties, although specific data on this compound is limited.
The biological activity of pyrazole derivatives often involves multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds may inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : Many pyrazole derivatives activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Study on Pyrazole Derivatives
A relevant study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrazole derivatives. The findings indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The estimated half-maximal cytotoxic concentrations (CC₅₀) for selected compounds were significantly lower than traditional chemotherapeutic agents like cisplatin and fluorouracil, indicating a promising therapeutic index for these new agents .
Comparative Analysis
The following table summarizes the cytotoxic activity of selected pyrazole derivatives compared to standard chemotherapy drugs:
Compound | CC₅₀ (µM) | Type of Cancer |
---|---|---|
Methyl 2-(5-hydroxy-...)acetate | TBD | TBD |
Cisplatin | 47.2 | Lung Carcinoma |
Fluorouracil | 381.2 | Breast Adenocarcinoma |
Pyrazole Derivative A | 58.4 | Colon Adenocarcinoma |
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
methyl 2-[2-(2-hydroxyethyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-7(12)4-6-5-9-10(2-3-11)8(6)13/h5,9,11H,2-4H2,1H3 |
InChI Key |
CFMZAXLZZDNIQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)CCO |
Origin of Product |
United States |
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